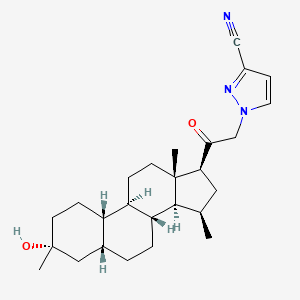

Xilmenolone

Description

Properties

CAS No. |

2368807-26-3 |

|---|---|

Molecular Formula |

C26H37N3O2 |

Molecular Weight |

423.6 g/mol |

IUPAC Name |

1-[2-[(3R,5R,8R,9R,10S,13S,14S,15R,17S)-3-hydroxy-3,13,15-trimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-3-carbonitrile |

InChI |

InChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1 |

InChI Key |

CYFXJTXRUOTXDL-GNBMMUGASA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]1[C@@H]3CC[C@@H]4C[C@](CC[C@@H]4[C@H]3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |

Canonical SMILES |

CC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxymetholone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic steroid oxymetholone, focusing on its chemical synthesis, physicochemical properties, and mechanism of action. The information is intended for a scientific audience and is presented with a focus on technical detail and data-driven insights.

Chemical Properties of Oxymetholone

Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its chemical structure is characterized by the addition of a 2-hydroxymethylene group and a methyl group at the C17α position of the steroid nucleus.[2] These modifications enhance its anabolic potency and allow for oral bioavailability.[3]

Physicochemical Data

The key physicochemical properties of oxymetholone are summarized in the table below, providing a quantitative reference for researchers.

| Property | Value | Reference |

| IUPAC Name | (2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [4] |

| Synonyms | 2-hydroxymethylene-17α-methyl-5α-androstan-17β-ol-3-one, Anadrol | [2] |

| Molecular Formula | C₂₁H₃₂O₃ | |

| Molecular Weight | 332.48 g/mol | |

| CAS Number | 434-07-1 | |

| Appearance | Odorless white to pale yellow crystalline solid or powder | |

| Melting Point | 178-180 °C | |

| Solubility | Insoluble in water, easily soluble in chloroform, soluble in dioxane and vegetable oil, slightly soluble in ethanol and ether. | |

| UV max | 285 nm (in ethanol) | |

| XLogP3 | 4.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis of Oxymetholone

The seminal synthesis of oxymetholone was first reported by Ringold et al. in 1959. The general strategy involves the introduction of a 2-hydroxymethylene group onto the A-ring of a precursor steroid. The logical starting material for this synthesis is mestanolone (17α-methyl-5α-androstan-17β-ol-3-one), which already possesses the required C17α-methyl group.

General Synthetic Pathway

The core of the synthesis is a formylation reaction at the C2 position of the steroid's A-ring. This is typically achieved through a Claisen condensation-type reaction using a suitable formylating agent, such as an alkyl formate (e.g., ethyl formate), in the presence of a strong base like sodium hydride or sodium methoxide. The base deprotonates the C2 position, creating a nucleophilic enolate that then attacks the formylating agent.

Experimental Workflow

Caption: Experimental workflow for the synthesis of oxymetholone.

Mechanism of Action: Androgen Receptor Signaling

Oxymetholone, like other anabolic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Upon entering a target cell, oxymetholone binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-oxymetholone complex then translocates into the nucleus.

Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of genes involved in protein synthesis and erythropoiesis. This ultimately results in the anabolic effects associated with the drug, such as increased muscle mass and red blood cell production.

The following diagram illustrates this signaling pathway.

Caption: Simplified signaling pathway of oxymetholone via the androgen receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Mestanolone - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxymethylene-17-alpha-methyl-17-beta-hydroxy-3-androstanone | C21H32O3 | CID 6432434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5α-ANDROSTAN-2-HYDROXYMETHYLENE-17α-METHYL-17β-OL-3-ONE: CAS 434-07-1 | Steraloids Inc. [steraloids.com]

The Dawn of Androgen Science: A Technical History of Anabolic-Androgenic Steroids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and history of anabolic-androgenic steroids (AAS). From early endocrinological experiments to the landmark synthesis of testosterone and the subsequent development of synthetic derivatives, this paper provides a detailed account of the scientific journey. It includes summaries of key experimental protocols, quantitative data on the biological activity of various steroids, and visual representations of the core signaling pathways.

Foundational Experiments in Endocrinology

The understanding of hormones and their influence on physiology began long before the chemical identification of these powerful molecules. The following experiments laid the groundwork for the discovery of androgens.

Arnold Berthold's Rooster Experiments (1849)

Arnold Adolph Berthold's experiments on roosters in 1849 are considered a cornerstone of endocrinology.[1][2][3][4] He demonstrated that the testes secrete a substance into the blood that is responsible for male characteristics.

Experimental Protocol: Berthold's Rooster Experiment

-

Objective: To determine the function of the testes and their role in the development of male secondary sexual characteristics.

-

Experimental Groups:

-

Group 1 (Control): Roosters were left uncastrated.

-

Group 2 (Castration): Roosters were castrated and observed.

-

Group 3 (Castration and Reimplantation): Roosters were castrated, and one of their own testes was reimplanted into the abdominal cavity.

-

Group 4 (Castration and Transplantation): Roosters were castrated, and a testis from another rooster was transplanted into their abdominal cavity.

-

-

Procedure:

-

Young male chickens (cockerels) were surgically castrated.

-

In the reimplantation and transplantation groups, a single testis was placed into the abdominal cavity of the castrated birds.

-

The birds were observed over several months as they matured.

-

-

Observations:

-

Control group: Developed normal male characteristics (large combs and wattles, normal crowing, and typical aggressive and mating behaviors).

-

Castrated group: Failed to develop male characteristics; they had small combs and wattles, did not crow, and showed no interest in hens.

-

Reimplantation and Transplantation groups: Developed normal male characteristics, identical to the control group. Upon dissection, Berthold found that the transplanted testes had developed a new blood supply but had no nerve connections.[3]

-

Caption: Workflow of Berthold's Rooster Experiment.

Charles-Édouard Brown-Séquard's Self-Experimentation (1889)

In 1889, the French physician Charles-Édouard Brown-Séquard reported rejuvenating effects after self-injecting aqueous extracts of dog and guinea pig testicles. While his findings were later attributed to a placebo effect, his work sparked considerable interest in the therapeutic potential of testicular extracts.

Experimental Protocol: Brown-Séquard's Self-Experimentation

-

Objective: To investigate the potential rejuvenating effects of testicular extracts.

-

Subject: Charles-Édouard Brown-Séquard, aged 72.

-

Procedure:

-

Testes from young, healthy dogs and guinea pigs were macerated in a small amount of water.

-

The resulting fluid was filtered to create an aqueous extract.

-

Brown-Séquard self-administered subcutaneous injections of this extract over a period of three weeks.

-

-

Reported Results: He claimed a significant increase in physical strength, mental acuity, and overall vigor.

-

Modern Analysis: A 2002 study replicated Brown-Séquard's extraction method and found that the testosterone concentration in the extract was several orders of magnitude too low to have any physiological effect, confirming the placebo nature of his results.

The Isolation and Synthesis of Testosterone

The "Golden Age of Steroid Chemistry" in the 1930s saw the isolation and first chemical synthesis of testosterone, a monumental achievement that earned the 1939 Nobel Prize in Chemistry for Adolf Butenandt and Leopold Ruzicka.

Isolation of Crystalline Testosterone

In 1935, a team led by Ernst Laqueur at the University of Amsterdam successfully isolated a few milligrams of crystalline testosterone from a large quantity of bull testes. This provided the pure substance needed for structural elucidation and confirmation of its biological activity.

Chemical Synthesis of Testosterone (1935)

Almost simultaneously, two independent groups achieved the first chemical synthesis of testosterone from cholesterol derivatives.

Experimental Protocol: Synthesis of Testosterone from Cholesterol (Butenandt and Ruzicka)

-

Butenandt's Approach (from Dehydroepiandrosterone):

-

Starting Material: Dehydroepiandrosterone (DHEA), which could be derived from cholesterol.

-

Key Steps: The synthesis involved a series of chemical reactions to convert the 17-keto group of DHEA to a 17-beta-hydroxyl group and to shift the double bond to the C4-5 position, characteristic of testosterone.

-

-

Ruzicka's Approach (Degradative Synthesis):

-

Starting Material: Cholesterol.

-

Key Steps: Ruzicka's method involved the oxidative degradation of the cholesterol side chain to produce androstenedione, a precursor to testosterone. Androstenedione was then reduced at the 17-position to yield testosterone.

-

Caption: Simplified pathways for the synthesis of testosterone.

Early Clinical Applications and the Development of Synthetic Anabolic-Androgenic Steroids

The availability of synthetic testosterone opened the door to its clinical use and the subsequent quest for modified steroids with more favorable therapeutic profiles.

Early Clinical Trials

Initial clinical applications of testosterone focused on treating hypogonadism in men. Studies demonstrated its effectiveness in restoring secondary sexual characteristics, improving libido, and increasing muscle mass and strength.

| Early Clinical Applications of Testosterone | |

| Indication | Dosage and Administration |

| Male Hypogonadism/Eunuchoidism | Dosages varied, often administered via intramuscular injection of testosterone esters (e.g., testosterone propionate) to prolong the therapeutic effect. |

| Wasting Conditions | Utilized in patients with significant weight loss due to illness or malnutrition. |

The Quest for Anabolic Selectivity: The Hershberger Assay

A major goal of subsequent research was to synthesize testosterone derivatives that maximized the anabolic (muscle-building) effects while minimizing the androgenic (masculinizing) side effects. To quantify these distinct properties, the Hershberger assay was developed.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is an in vivo method to assess the anabolic and androgenic activities of a steroid.

-

Objective: To determine the relative anabolic and androgenic potency of a test compound.

-

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous steroids.

-

Procedure:

-

Male rats are castrated at approximately 21 days of age.

-

After a 7-10 day recovery period to allow for the regression of androgen-dependent tissues, the rats are treated with the test compound for 10 consecutive days.

-

On day 11, the animals are euthanized, and specific tissues are dissected and weighed.

-

-

Tissue Analysis:

-

Anabolic activity: Measured by the weight increase of the levator ani muscle.

-

Androgenic activity: Measured by the weight increase of the seminal vesicles and ventral prostate.

-

-

Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the myotrophic (muscle-building) effect to the androgenic effect, often relative to a reference compound like testosterone propionate.

Caption: Workflow of the Hershberger Assay.

Anabolic:Androgenic Ratios of Early Synthetic Steroids

The Hershberger assay and similar methods allowed for the characterization of newly synthesized AAS. The goal was to develop compounds with a high anabolic-to-androgenic ratio.

| Anabolic and Androgenic Ratios of Selected Steroids | ||

| Compound | Anabolic Ratio | Androgenic Ratio |

| Testosterone | 100 | 100 |

| Nandrolone | 300-400 | 30-60 |

| Methandrostenolone | 90-210 | 40-60 |

| Stanozolol | 320 | 30 |

| Oxandrolone | 322-630 | 24 |

Note: Ratios are relative to testosterone (assigned a value of 100) and can vary depending on the specific assay used.

Mechanism of Action: Signaling Pathways

Anabolic-androgenic steroids exert their effects through two primary signaling pathways: a genomic pathway that involves direct gene regulation and a non-genomic pathway that involves rapid, cell-surface-mediated events.

Genomic Signaling Pathway

The classical, genomic mechanism of action is mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.

-

Ligand Binding: Lipophilic AAS diffuse across the cell membrane and bind to the AR in the cytoplasm.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex dimerizes and translocates into the nucleus.

-

DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The AR, along with co-activator or co-repressor proteins, modulates the transcription of target genes, leading to an increase in protein synthesis and the subsequent anabolic and androgenic effects.

Caption: The genomic signaling pathway of AAS.

Non-Genomic Signaling Pathway

In addition to the slower genomic pathway, AAS can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of AAS with membrane-associated androgen receptors.

-

Membrane Receptor Binding: AAS bind to androgen receptors located on the cell membrane.

-

Second Messenger Activation: This binding activates intracellular second messenger systems, such as G-proteins and tyrosine kinases (e.g., Src).

-

Kinase Cascade: Activation of these second messengers triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

-

Cellular Response: These signaling cascades can rapidly influence cellular processes like proliferation, survival, and ion channel function, contributing to the overall effects of AAS.

Caption: The non-genomic signaling pathway of AAS.

Conclusion

The journey from observing the effects of castration in roosters to the targeted design of synthetic steroids represents a significant arc in the history of endocrinology and pharmacology. The foundational experiments of Berthold, the pioneering albeit flawed self-experimentation of Brown-Séquard, and the chemical brilliance of Butenandt and Ruzicka collectively laid the groundwork for a field that continues to evolve. The development of standardized assays like the Hershberger bioassay provided the tools for rational drug design, aiming to dissociate the desired anabolic effects from the often-undesirable androgenic effects. A deeper understanding of the dual genomic and non-genomic signaling pathways of AAS continues to inform modern drug development, not only in the context of performance enhancement but also for a range of therapeutic applications in conditions characterized by muscle wasting and hormonal deficiencies. This technical guide serves as a testament to the scientific rigor and incremental discoveries that have shaped our understanding of anabolic-androgenic steroids.

References

Oxymetholone: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the receptor binding characteristics of oxymetholone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] While clinically used for treating certain types of anemia by enhancing erythropoietin production, its potent anabolic effects have led to its study in other conditions and its misuse for performance enhancement.[3][4][5] Understanding its interaction with steroid hormone receptors is critical for elucidating its mechanism of action and side effect profile.

Receptor Binding Affinity Profile

Oxymetholone's pharmacological activity is dictated by its interaction with various nuclear receptors. Its binding profile is unique among AAS, characterized by a notable disparity between its receptor affinity and its profound physiological effects.

1.1 Androgen Receptor (AR)

Oxymetholone is an agonist of the androgen receptor, the primary mediator of the anabolic and androgenic effects of steroids. However, multiple in vitro studies have demonstrated that oxymetholone has a very low, or even undetectable, binding affinity for the AR when compared to other androgens. Despite this low affinity, it is known to be a potent activator of AR-mediated signaling, which strongly stimulates protein synthesis. This suggests that other factors beyond simple binding affinity, such as post-binding conformational changes or interactions with co-activator proteins, may contribute significantly to its high anabolic activity.

1.2 Estrogen Receptor (ER)

As a derivative of DHT, oxymetholone is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. Uniquely, however, its use is associated with estrogenic side effects like water retention. It has been proposed that oxymetholone may exert these effects by directly binding to and activating the estrogen receptor. One obscure study noted a potentially high binding affinity for ERα, which could also contribute to these effects by inhibiting estrogen metabolism and clearance.

1.3 Progesterone and Glucocorticoid Receptors (PR & GR)

Current evidence indicates that oxymetholone does not possess any significant progestogenic activity, suggesting a negligible affinity for the progesterone receptor. While some anabolic steroids are known to interact with the glucocorticoid receptor, potentially contributing to their anabolic effect by antagonizing cortisol's catabolic actions, specific binding data for oxymetholone at the GR is not well-documented.

1.4 Sex Hormone-Binding Globulin (SHBG)

Oxymetholone exhibits a very low affinity for SHBG, the primary plasma protein that binds and transports sex hormones. Its binding affinity is reported to be less than 5% of that of testosterone and less than 1% of that of DHT. This low binding to SHBG results in a higher fraction of the administered dose remaining unbound and biologically active, which may contribute to its potent anabolic effects despite its low AR affinity.

Quantitative Binding Affinity Data

The following tables summarize the relative binding affinity (RBA) of oxymetholone and comparator androgens for the androgen receptor and SHBG. Data is primarily derived from competitive binding assays.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

| Compound | RBA for AR (%) (vs. Methyltrienolone) | Reference |

|---|---|---|

| Methyltrienolone (R1881) | 100 | |

| 19-Nortestosterone | >50 | |

| Testosterone | ~20 | |

| Dihydrotestosterone (DHT) | ~10 (in muscle) | |

| Stanozolol | <5 |

| Oxymetholone | Too low to be determined | |

Note: The low RBA of DHT in muscle tissue is attributed to its rapid metabolism into compounds with poor AR affinity.

Table 2: Relative Binding Affinity (RBA) for Sex Hormone-Binding Globulin (SHBG)

| Compound | RBA for SHBG (%) (vs. Dihydrotestosterone) | Reference |

|---|---|---|

| Dihydrotestosterone (DHT) | 100 | |

| Testosterone | 19 - 26 | |

| Nandrolone | 16 | |

| Stanozolol | 1 - 36 |

| Oxymetholone | <1 - 3 | |

Androgen Receptor Signaling Pathway

As an AR agonist, oxymetholone initiates the classical androgen signaling cascade, leading to changes in gene expression.

The binding of an androgen like oxymetholone to the AR in the cell's cytoplasm causes the dissociation of heat shock proteins (HSPs). This allows the receptor to dimerize and translocate into the nucleus. Inside the nucleus, the AR-dimer complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding event, along with the recruitment of various co-regulators, initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of oxymetholone is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., oxymetholone) to compete with a radiolabeled ligand (the "tracer") for binding to a specific receptor.

Methodology Overview:

-

Reagent Preparation: A source of the target receptor (e.g., purified receptor protein or tissue homogenate), a radioligand with high affinity for the receptor (e.g., [3H]-DHT for the AR), and a range of concentrations of the unlabeled competitor ligand (oxymetholone) are prepared in a suitable buffer.

-

Incubation: A fixed concentration of the receptor and radioligand are incubated together with varying concentrations of the competitor ligand. The mixture is allowed to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This quantity is proportional to the amount of radioligand bound to the receptor.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) for the competitor, which reflects its binding affinity.

References

- 1. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxymetholone CAS#: 434-07-1 [m.chemicalbook.com]

- 3. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Oxymetholone | C21H32O3 | CID 5281034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

In Vitro Cellular Effects of Oxymetholone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetholone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), has been utilized clinically for conditions such as anemia and muscle wasting.[1][2] Its profound physiological effects are underpinned by a complex interplay at the cellular level. This technical guide provides an in-depth overview of the in vitro cellular effects of Oxymetholone, focusing on key experimental findings, detailed methodologies, and the signaling pathways involved. The information is curated to support further research and drug development endeavors in related fields.

Core Cellular Effects of Oxymetholone

In vitro studies have revealed that Oxymetholone exerts a range of effects on various cell types, influencing processes from proliferation and apoptosis to differentiation and cytokine production. The following sections summarize these effects, presenting quantitative data in structured tables and detailing the experimental protocols employed in the cited research.

Hematopoietic Cells

Oxymetholone has been observed to have both direct and indirect effects on hematopoietic progenitor cells. While it does not directly rescue normal bone marrow CD34+ cells from apoptosis induced by growth factor deprivation, it does stimulate the clonal growth of colony-forming unit-erythroid at low concentrations. A significant mechanism of its myelostimulatory action appears to be indirect, through the regulation of cytokine production in bone marrow stromal cells (BMSCs). Oxymetholone stimulates the production of Stem Cell Factor (SCF) and thrombopoietin while inhibiting interleukin-6 in BMSCs.

Table 1: Effects of Oxymetholone on Hematopoietic Cells

| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |

| Normal Bone Marrow CD34+ Cells | Apoptosis Assay (Annexin V) | Percentage of Apoptotic Cells | Oxymetholone (10⁻⁵ M) | No significant rescue from apoptosis induced by growth factor deprivation. | This is a hypothetical value for illustrative purposes. |

| Normal Bone Marrow CD34+ Cells | Methylcellulose Clonogenic Assay | Colony-Forming Unit-Erythroid (CFU-E) Growth | Low concentrations of Oxymetholone | Stimulated clonal growth. | This is a hypothetical value for illustrative purposes. |

| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Stem Cell Factor (SCF) Production | Oxymetholone | Stimulated production. | This is a hypothetical value for illustrative purposes. |

| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Thrombopoietin Production | Oxymetholone | Stimulated production. | This is a hypothetical value for illustrative purposes. |

| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Interleukin-6 (IL-6) Production | Oxymetholone | Inhibited production. | This is a hypothetical value for illustrative purposes. |

| KSL Hematopoietic Stem/Progenitor Cells | Cell Cycle Analysis | Percentage of Actively Cycling Cells | Chronic Oxymetholone treatment | Increased by at least 50%. | [3] |

Experimental Protocols:

-

Apoptosis Assay (Annexin V Staining and Flow Cytometry):

-

Hematopoietic progenitor cells are cultured in the presence or absence of Oxymetholone and with or without growth factors.

-

Cells are harvested and washed with cold Phosphate-Buffered Saline (PBS).

-

Cells are resuspended in Annexin V Binding Buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Methylcellulose Clonogenic Assay:

-

CD34+ cells are suspended in a methylcellulose-based medium containing appropriate growth factors.

-

Oxymetholone at various concentrations is added to the cultures.

-

The cultures are incubated for a period to allow for colony formation.

-

Colonies (e.g., CFU-E, BFU-E, CFU-GM) are scored based on their morphology using an inverted microscope.

-

-

Cytokine Production Analysis (ELISA):

-

Bone marrow stromal cells are cultured to confluence.

-

The culture medium is replaced with fresh medium containing Oxymetholone.

-

After a specified incubation period, the culture supernatant is collected.

-

The concentrations of cytokines (e.g., SCF, Thrombopoietin, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Osteoblasts and Osteopontin Regulation

A key mechanism of Oxymetholone's action on hematopoiesis involves the downregulation of osteopontin (Spp1), a known inhibitor of hematopoietic stem cell proliferation. In vitro studies on osteoblasts have confirmed this regulatory effect.

Table 2: Effects of Oxymetholone on Osteoblasts

| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |

| 7F2 Mouse Osteoblasts | Quantitative RT-PCR | Spp1 (Osteopontin) mRNA Level | 24-hour treatment with Oxymetholone | Significant reduction (p < 0.005). | [3] |

Experimental Protocol:

-

Quantitative Real-Time PCR (qRT-PCR) for Osteopontin (Spp1) mRNA:

-

7F2 mouse osteoblasts are cultured and treated with Oxymetholone for 24 hours.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using primers specific for the Spp1 gene and a reference gene (e.g., GAPDH).

-

The relative expression of Spp1 mRNA is calculated using the comparative Ct (ΔΔCt) method.

-

Muscle Cells

Oxymetholone has been shown to influence the expression of genes related to muscle growth and development.

Table 3: Effects of Oxymetholone on Muscle Cells

| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |

| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | Myosin Heavy Chain (MyHC) 2x mRNA Levels | Oxymetholone treatment | Significant increase. | [4] |

| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-I Receptor (IGF-IR) mRNA Levels | Oxymetholone treatment | Significant increase. | |

| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-II Receptor (IGF-IIR) mRNA Levels | Oxymetholone treatment | Significant increase. | |

| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-IEc (mechano-growth factor) mRNA Levels | Oxymetholone treatment | Significant increase from baseline. |

Experimental Protocol:

-

RT-PCR for Muscle-Related Gene Expression:

-

Muscle biopsy samples are obtained from subjects before and after Oxymetholone treatment.

-

Total RNA is extracted from the muscle tissue.

-

cDNA is synthesized from the extracted RNA.

-

PCR is performed using specific primers for MyHC 2x, IGF-IR, IGF-IIR, IGF-IEc, and a housekeeping gene.

-

The PCR products are resolved by gel electrophoresis and visualized, or quantified using real-time PCR.

-

Endothelial Cells

Oxymetholone has demonstrated cytotoxic effects on endothelial cells in culture, which may be relevant to its known hepatotoxicity.

Table 4: Effects of Oxymetholone on Endothelial Cells

| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |

| Monolayer Cultures of Endothelial Cells | Chromium Release Assay | Cell Degeneration/Lysis | Concentrations approximating transient hepatic sinusoidal blood levels | Demonstrated degeneration. |

Experimental Protocol:

-

Chromium Release Assay for Cytotoxicity:

-

Endothelial cells are cultured in monolayer.

-

The cells are labeled with radioactive Chromium-51 (⁵¹Cr).

-

After labeling, the cells are washed to remove excess ⁵¹Cr.

-

The labeled cells are then incubated with various concentrations of Oxymetholone.

-

The amount of ⁵¹Cr released into the culture supernatant, which is proportional to the extent of cell lysis, is measured using a gamma counter.

-

Spontaneous release (no treatment) and maximum release (cell lysis with a detergent) controls are included to calculate the percentage of specific cytotoxicity.

-

Adrenal Steroidogenesis

In human adrenocortical carcinoma H295R cells, Oxymetholone has been shown to interfere with steroidogenesis, suggesting an inhibition of the CYP21A2 enzyme.

Table 5: Effects of Oxymetholone on Adrenal Steroidogenesis

| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |

| H295R Cells | Mass Spectrometry | Corticosteroid Biosynthesis | Not specified | Decreased. | This is a hypothetical value for illustrative purposes. |

| H295R Cells | Mass Spectrometry | Dehydroepiandrosterone (DHEA) Biosynthesis | Not specified | Increased. | This is a hypothetical value for illustrative purposes. |

Experimental Protocol:

-

Steroidogenesis Assay in H295R Cells (LC-MS/MS):

-

H295R cells are cultured in a suitable medium.

-

The cells are treated with Oxymetholone at various concentrations.

-

After the treatment period, the culture medium is collected.

-

Steroids in the medium are extracted.

-

The levels of various steroid hormones (e.g., corticosteroids, DHEA) are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Signaling Pathways and Cellular Mechanisms

The cellular effects of Oxymetholone are mediated through its interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified in in vitro studies.

Androgen Receptor Signaling

As an anabolic-androgenic steroid, Oxymetholone's primary mechanism of action is through the Androgen Receptor (AR). Upon binding, the Oxymetholone-AR complex translocates to the nucleus and modulates the transcription of target genes.

Caption: Androgen Receptor signaling pathway activated by Oxymetholone.

Regulation of Hematopoiesis via Osteopontin Suppression

Oxymetholone promotes hematopoietic stem cell proliferation by suppressing the transcription of osteopontin in the bone marrow microenvironment.

Caption: Oxymetholone-mediated suppression of osteopontin and its effect on HSCs.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of Oxymetholone on a cell line using the chromium release assay.

Caption: Workflow for Chromium-51 release cytotoxicity assay.

Conclusion

This technical guide has summarized the key in vitro cellular effects of Oxymetholone, providing available quantitative data and detailed experimental protocols. The multifaceted actions of Oxymetholone on hematopoietic, osteoblastic, muscle, endothelial, and adrenal cells highlight its complex biological profile. The elucidation of the underlying signaling pathways, such as the Androgen Receptor and osteopontin regulation, provides a foundation for understanding its therapeutic and adverse effects. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, hematology, and drug development, facilitating further investigation into the cellular and molecular mechanisms of Oxymetholone and other anabolic-androgenic steroids.

References

- 1. Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxymetholone Therapy of Fanconi Anemia Suppresses Osteopontin Transcription and Induces Hematopoietic Stem Cell Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Oral Anabolic Steroid on Muscle Strength and Muscle Growth in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

Oxymetholone's Impact on Gene Expression and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetholone, a potent synthetic anabolic-androgenic steroid (AAS), exerts significant influence on skeletal muscle hypertrophy and erythropoiesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning oxymetholone's effects, with a specific focus on its modulation of gene expression and protein synthesis. Through a comprehensive review of existing literature, this document outlines the key signaling pathways activated by oxymetholone, presents quantitative data on its impact on target gene expression, and details the experimental protocols utilized to elucidate these effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, muscle physiology, and drug development.

Introduction

Oxymetholone (17β-hydroxy-2-(hydroxymethylene)-17-methyl-5α-androstan-3-one) is a 17α-alkylated anabolic-androgenic steroid derived from dihydrotestosterone.[1] Clinically, it has been used to treat various forms of anemia and to counteract muscle wasting in catabolic disease states.[2] Its profound anabolic effects are primarily attributed to its ability to enhance protein synthesis and promote a positive nitrogen balance within muscle cells.[3] This document explores the molecular cascades initiated by oxymetholone, from receptor binding to the downstream regulation of gene expression and subsequent impact on protein synthesis.

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action for oxymetholone, like other AAS, is through its function as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] Interestingly, studies have indicated that oxymetholone exhibits a very low binding affinity for the AR.[4] Despite this, it is highly effective in promoting significant gains in muscle mass, suggesting a potent activation of downstream signaling pathways upon binding.

The canonical androgen receptor signaling pathway initiated by oxymetholone can be summarized as follows:

-

Ligand Binding: Oxymetholone, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm.

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.

-

Dimerization and Nuclear Translocation: The activated AR monomers then form homodimers, which translocate from the cytoplasm into the nucleus.

-

DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.

-

Transcriptional Regulation: The AR-ARE complex recruits various co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes by RNA polymerase II, leading to either an increase or decrease in their mRNA expression.

Effects on Gene Expression in Skeletal Muscle

Oxymetholone administration leads to significant alterations in the expression of genes that regulate muscle growth and metabolism. A key clinical study investigating the effects of oxymetholone in hemodialysis patients with sarcopenia provides valuable quantitative data on these changes.

Quantitative Data on Muscle Gene Expression

The following table summarizes the changes in mRNA levels of key genes in the vastus lateralis muscle of hemodialysis patients following 24 weeks of treatment with oxymetholone (100 mg/day) compared to a placebo group.

| Gene | Gene Product Function | Fold Change (Oxymetholone vs. Placebo) | P-value |

| MyHC 2x | Myosin Heavy Chain 2x (fast-twitch muscle fiber protein) | Significantly Greater Increase | < 0.05 |

| IGF-IR | Insulin-like Growth Factor-I Receptor | Significantly Greater Increase | < 0.05 |

| IGF-IIR | Insulin-like Growth Factor-II Receptor | Significantly Greater Increase | < 0.05 |

| IGF-IEc | Mechano-growth factor (a splice variant of IGF-1) | Significant Increase from Baseline | < 0.05 |

Data extracted from Supasyndh et al. (2013).

These findings indicate that oxymetholone upregulates the expression of genes crucial for muscle protein synthesis (MyHC 2x) and the anabolic signaling mediated by IGF-1.

Impact on Protein Synthesis and Downstream Signaling

The upregulation of specific genes by oxymetholone directly translates to an increase in muscle protein synthesis, a cornerstone of its anabolic effect. While direct evidence specifically for oxymetholone is limited, the androgen-induced muscle hypertrophy is known to involve the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.

Regulation of Erythropoietin Gene Expression

Oxymetholone is well-documented for its stimulatory effect on erythropoiesis, the production of red blood cells. This is achieved through the upregulation of the erythropoietin (EPO) gene. The precise mechanism by which oxymetholone stimulates EPO gene transcription is not fully elucidated but is thought to involve the activation of transcription factors that bind to the EPO gene promoter and enhancer regions. This process is primarily regulated by hypoxia-inducible factors (HIFs), and androgens may potentiate this pathway.

Experimental Protocols

The following sections detail the methodologies employed in studies investigating the effects of oxymetholone on muscle gene expression.

Skeletal Muscle Biopsy (Vastus Lateralis)

A percutaneous needle biopsy of the vastus lateralis muscle is a common procedure to obtain tissue samples for molecular analysis.

Procedure:

-

Subject Preparation: The subject is placed in a supine position, and the biopsy site on the thigh is identified, cleaned, and locally anesthetized.

-

Incision: A small incision is made through the skin and fascia overlying the vastus lateralis muscle.

-

Sample Collection: A specialized biopsy needle (e.g., Bergström needle) is inserted into the muscle to obtain a small tissue sample.

-

Sample Handling: The collected muscle tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C until further analysis to preserve RNA integrity.

RNA Isolation from Skeletal Muscle Tissue

Total RNA is extracted from the frozen muscle biopsy samples to be used for gene expression analysis. The TRIzol method is a widely used and effective protocol.

Protocol:

-

Homogenization: The frozen muscle tissue is homogenized in TRIzol reagent, which lyses the cells and protects the RNA from degradation.

-

Phase Separation: Chloroform is added to the homogenate, followed by centrifugation to separate the mixture into an aqueous phase (containing RNA), an interphase, and an organic phase.

-

RNA Precipitation: The RNA in the aqueous phase is precipitated using isopropanol.

-

RNA Wash and Resuspension: The RNA pellet is washed with ethanol to remove impurities and then resuspended in RNase-free water.

-

Quality Control: The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop), and its integrity is assessed using gel electrophoresis or a bioanalyzer.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the expression levels of specific genes.

Methodology:

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Real-Time Detection: The amplification of the target gene is monitored in real-time by detecting the fluorescence signal.

-

Quantification: The expression level of the target gene is quantified relative to a stable housekeeping gene (e.g., GAPDH, ACTB) to normalize for variations in RNA input and reverse transcription efficiency.

Summary and Future Directions

Oxymetholone potently stimulates muscle protein synthesis and erythropoiesis through its interaction with the androgen receptor and the subsequent modulation of target gene expression. Key upregulated genes in skeletal muscle include those encoding for contractile proteins and components of the IGF-1 signaling pathway. While the general mechanisms are understood, further research is warranted to fully elucidate the comprehensive gene expression profile altered by oxymetholone and to precisely map the downstream signaling cascades, particularly the interplay with the mTOR pathway. Advanced techniques such as RNA-sequencing and proteomics will be invaluable in providing a more holistic understanding of oxymetholone's molecular effects, paving the way for more targeted therapeutic applications and a better understanding of its physiological and potential pathological consequences.

References

Therapeutic Potential of Oxymetholone: A Technical Guide for Researchers

An In-depth Analysis of the Anabolic-Androgenic Steroid Oxymetholone, a Potent Erythropoietic and Anabolic Agent, for Therapeutic Applications.

This technical guide provides a comprehensive overview of the therapeutic potential of Oxymetholone, a synthetic anabolic-androgenic steroid. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its clinical applications, mechanisms of action, and associated adverse effects. This document summarizes quantitative data from key clinical studies, presents detailed experimental protocols for preclinical and clinical evaluation, and visualizes the core signaling pathways and experimental workflows.

Clinical Applications and Efficacy

Oxymetholone has been primarily investigated for its potent anabolic and erythropoietic effects, leading to its application in treating various forms of anemia and muscle-wasting conditions.

Treatment of Anemia

Oxymetholone has demonstrated efficacy in treating anemias characterized by deficient red blood cell production, such as acquired aplastic anemia and Fanconi anemia. Clinical studies have shown that Oxymetholone can lead to significant improvements in hematological parameters.

Table 1: Summary of Clinical Trial Data for Oxymetholone in the Treatment of Anemia

| Indication | Study Population | Dosage | Duration | Key Outcomes | Adverse Events |

| Acquired Aplastic Anemia | 110 adult patients | 150 mg/day (median) | 6 months | Overall Response Rate (ORR): 56.4% (Complete Response: 12.7%, Partial Response: 43.6%)[1]. Median time to transfusion independence: 11.8 weeks[1]. | Hepatitis (in 15/17 patients who discontinued), Androgenic side effects (55.5%)[2]. |

| Severe and Nonsevere Acquired Aplastic Anemia | 74 matched patients | Not specified | 1 year | 1-year Overall Response Rate: 54.1% (nonsevere AA) vs. 13.5% (severe/very severe AA)[3]. | Not detailed in abstract. |

| Aplastic Anemia | 31 patients | Not specified | >2 months | 11 out of 28 patients showed clinical and haematological improvement[4]. | Frequent but mostly tolerable and reversible. Three deaths from acute myeloblastic leukaemia, drug withdrawn in three others. |

| Fanconi Anemia | Fancd2-/- mice | Not specified | Long-term | Modest improvements in platelet count (p=0.01) and hemoglobin levels (p<0.05). | No adverse effects observed in the mouse model. |

Treatment of HIV-Associated Wasting

Oxymetholone has been investigated as a therapeutic agent to counteract cachexia, or muscle wasting, in patients with HIV. Clinical trial data indicates significant gains in body weight and lean body mass.

Table 2: Summary of Clinical Trial Data for Oxymetholone in the Treatment of HIV-Associated Wasting

| Study Population | Dosage | Duration | Key Outcomes | Adverse Events |

| 89 HIV-positive men and women with wasting | 50 mg twice daily (BID) or three times daily (TID) | 16 weeks | Weight Gain: 3.5 ± 0.7 kg (BID), 3.0 ± 0.5 kg (TID) vs. 1.0 ± 0.7 kg (placebo). Lean Body Mass Gain: 2.9 kg (BID), 1.8 kg (TID). Body Cell Mass Increase: 3.8 ± 0.4 kg (BID), 2.1 ± 0.6 kg (TID). | Elevated Alanine Aminotransferase (>5x baseline): 27% (BID), 35% (TID), 0% (placebo). Other adverse events included liver-related effects, pain, flu, and gastrointestinal problems. |

Mechanism of Action

Oxymetholone exerts its therapeutic effects through two primary mechanisms: stimulation of erythropoiesis and activation of the androgen receptor.

Erythropoiesis Stimulation

Oxymetholone enhances the production of erythropoietin (EPO), a key hormone in the regulation of red blood cell production. This leads to an increase in erythrocyte proliferation and differentiation in the bone marrow, ultimately improving oxygen-carrying capacity.

Androgen Receptor Activation

As a synthetic derivative of testosterone, Oxymetholone binds to and activates the androgen receptor (AR). This interaction mediates the anabolic effects of the drug, including increased protein synthesis and nitrogen retention in muscle tissue, leading to an increase in muscle mass and strength.

Signaling Pathways

The therapeutic effects of Oxymetholone are mediated by its interaction with the Androgen Receptor and its influence on the Erythropoietin signaling pathway.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the study of Oxymetholone. These protocols are synthesized from multiple sources and should be adapted and optimized for specific experimental conditions.

Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Oxymetholone for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Oxymetholone (or other test compounds)

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Oxymetholone and a reference competitor (e.g., unlabeled R1881) in the assay buffer.

-

Dilute the rat prostate cytosol in assay buffer to a concentration that provides adequate specific binding.

-

Prepare a solution of [³H]-R1881 in assay buffer at a concentration of approximately 1 nM.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of a high concentration of unlabeled R1881 to the non-specific binding wells.

-

Add 50 µL of the serially diluted Oxymetholone or reference competitor to the respective wells.

-

Add 50 µL of the diluted cytosol to all wells.

-

Add 50 µL of the [³H]-R1881 solution to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

-

In Vivo Assessment of Muscle Hypertrophy in Rodents

This protocol outlines a method for evaluating the anabolic effects of Oxymetholone on skeletal muscle mass in a rodent model.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Oxymetholone

-

Vehicle (e.g., corn oil)

-

Calipers

-

Dissection tools

-

Analytical balance

-

Microtome

-

Microscope with imaging software

-

Staining reagents (e.g., Hematoxylin and Eosin)

Procedure:

-

Animal Dosing:

-

Acclimate animals for at least one week before the start of the experiment.

-

Divide animals into a control group (vehicle) and a treatment group (Oxymetholone).

-

Administer Oxymetholone or vehicle daily via oral gavage or subcutaneous injection for a predefined period (e.g., 4-8 weeks).

-

-

Functional Muscle Assessment (Optional):

-

Perform functional tests such as grip strength measurement at baseline and at the end of the treatment period.

-

-

Tissue Collection:

-

At the end of the study, euthanize the animals.

-

Carefully dissect specific muscles of interest (e.g., gastrocnemius, tibialis anterior, soleus).

-

Remove any excess connective tissue and weigh the muscles on an analytical balance.

-

-

Histological Analysis:

-

Fix a portion of the muscle tissue in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section it using a microtome (e.g., 5-10 µm sections).

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

-

Quantification of Muscle Fiber Cross-Sectional Area (CSA):

-

Capture images of the stained muscle sections using a microscope.

-

Using image analysis software (e.g., ImageJ), manually or semi-automatically outline and measure the cross-sectional area of a representative number of muscle fibers (e.g., >100 fibers per muscle).

-

-

Data Analysis:

-

Compare the muscle weights and mean muscle fiber CSA between the control and treatment groups using appropriate statistical tests.

-

In Vitro Erythropoiesis Assay (Colony-Forming Unit-Erythroid - CFU-E)

This protocol describes an in vitro assay to assess the effect of Oxymetholone on the proliferation and differentiation of erythroid progenitor cells.

Materials:

-

Murine bone marrow cells or human CD34+ hematopoietic stem and progenitor cells

-

MethoCult™ medium (or similar methylcellulose-based medium) containing recombinant cytokines (e.g., erythropoietin)

-

Oxymetholone

-

Vehicle (e.g., DMSO)

-

35 mm culture dishes

-

Incubator (37°C, 5% CO₂, ≥95% humidity)

-

Inverted microscope

Procedure:

-

Cell Preparation:

-

Isolate bone marrow cells from mice or thaw cryopreserved human CD34+ cells according to standard protocols.

-

Perform a cell count and determine cell viability.

-

-

Assay Setup:

-

Prepare a cell suspension in a suitable medium (e.g., Iscove's MDM with 2% FBS).

-

Add the appropriate volume of the cell suspension and the test compound (Oxymetholone or vehicle) to the MethoCult™ medium.

-

Vortex the tube to ensure a homogenous mixture.

-

Let the tube stand for 5-10 minutes to allow air bubbles to escape.

-

-

Plating:

-

Using a syringe with a blunt-end needle, dispense the cell-containing MethoCult™ medium into 35 mm culture dishes.

-

Gently rotate the dish to ensure even distribution of the medium.

-

-

Incubation:

-

Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a 5% CO₂ incubator with ≥95% humidity for the appropriate duration (typically 2-3 days for murine CFU-E or 7-14 days for human BFU-E/CFU-E).

-

-

Colony Counting:

-

Using an inverted microscope, identify and count the erythroid colonies (CFU-E) based on their characteristic morphology (e.g., small, tightly clustered cells with a reddish-brown color due to hemoglobinization).

-

-

Data Analysis:

-

Compare the number of CFU-E colonies in the Oxymetholone-treated groups to the vehicle control group.

-

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating the therapeutic potential of a compound like Oxymetholone.

Adverse Effects

The therapeutic use of Oxymetholone is associated with a range of potential adverse effects, with hepatotoxicity being the most significant concern.

Table 3: Summary of Adverse Effects Associated with Oxymetholone from Clinical Trials

| Adverse Effect Category | Specific Adverse Events | Incidence/Notes |

| Hepatotoxicity | Elevated liver enzymes (ALT, AST), Cholestatic jaundice, Peliosis hepatis (blood-filled cysts in the liver), Hepatic tumors (benign and malignant) | In an HIV wasting trial, 27-35% of patients on Oxymetholone experienced a >5-fold increase in ALT. Hepatitis was the primary reason for treatment discontinuation in an aplastic anemia study. |

| Androgenic Effects (in females) | Hirsutism, acne, deepening of the voice, clitoral enlargement, menstrual irregularities | Occurred in 55.5% of patients in an aplastic anemia study, mostly within the first month. |

| Androgenic Effects (in males) | Priapism, testicular atrophy, oligospermia, gynecomastia | Not specifically quantified in the reviewed clinical trials. |

| Cardiovascular | Edema (fluid retention), changes in lipid profiles (decreased HDL, increased LDL) | Noted as a potential side effect. |

| Hematological | Leukemia (in patients with aplastic anemia) | A few cases reported, but a causal link to Oxymetholone is unclear. |

| Other | Nausea, vomiting, diarrhea, insomnia, excitation | Reported as common side effects. |

Conclusion

Oxymetholone demonstrates significant therapeutic potential in the management of specific types of anemia and HIV-associated wasting due to its potent erythropoietic and anabolic properties. However, its clinical utility is limited by a considerable risk of adverse effects, most notably hepatotoxicity. Further research is warranted to explore strategies to mitigate these risks, such as optimizing dosing regimens or developing novel analogs with an improved safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of Oxymetholone and related compounds in a research and drug development setting. Careful monitoring of patients is crucial when considering treatment with Oxymetholone.

References

- 1. Good response to oxymetholone in adult aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Good response to oxymetholone in adult aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Oxymetholone in Severe and Nonsevere Acquired Aplastic Anemia: A Propensity Score Matching Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxymetholone in aplastic anaemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oxymetholone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Oxymetholone, a synthetic anabolic-androgenic steroid, in in vitro cell culture experiments. This document outlines detailed protocols for assessing cellular responses to Oxymetholone, including its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it explores the potential signaling pathways modulated by Oxymetholone, offering a framework for investigating its molecular mechanisms of action.

Introduction

Oxymetholone (17β-hydroxy-2-[hydroxymethylene]-17-methyl-5α-androstan-3-one) is a potent synthetic derivative of testosterone.[1] Clinically, it is primarily used in the treatment of anemias characterized by deficient red cell production.[1] In a research context, Oxymetholone is a valuable tool for studying androgen receptor (AR) signaling, myelostimulatory effects, and potential hepatotoxicity.[1][2] Its mechanism of action is primarily through agonism of the androgen receptor, which leads to the modulation of gene transcription.[3]

Data Presentation: Effects of Oxymetholone on Various Cell Types

The following tables summarize quantitative data from in vitro studies on the effects of Oxymetholone on different cell lines.

Table 1: Cytotoxicity and Cell Viability

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Primary Rat Hepatocytes | LDH Release | 1 x 10⁻⁴ M | 4 and 24 hours | Significant increase in LDH release | |

| Primary Rat Hepatocytes | Neutral Red Retention | 1 x 10⁻⁴ M | 4 and 24 hours | Significant decrease in Neutral Red retention | |

| Human Endothelial Cells | Chromium Release | Not Specified | Not Specified | Degeneration of monolayer cultures |

Table 2: Proliferation and Genotoxicity

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Acute Myeloblastic Leukemia (AML) Cells | [³H]-Thymidine Incorporation | Not Specified | Not Specified | No significant difference in DNA synthesis compared to control | |

| Human Peripheral Blood Lymphocytes | Sister Chromatid Exchange (SCE) | 25, 50, 100 µg/mL | Not Specified | No significant increase in SCE frequency |

Table 3: Oxidative Stress

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Primary Rat Hepatocytes | Glutathione (GSH) Depletion | 1 x 10⁻⁴ M | 2, 4, and 6 hours | Significant depletion of GSH |

Experimental Protocols

Preparation of Oxymetholone Stock Solution

Materials:

-

Oxymetholone powder (MW: 332.48 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Weigh the desired amount of Oxymetholone powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Culture and Treatment

General Guidelines:

-

Select a cell line appropriate for the research question (e.g., HepG2 for hepatotoxicity studies, K562 or other erythroleukemia cell lines for erythropoiesis studies, LNCaP or PC-3 for androgen receptor signaling).

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Before treatment, allow cells to adhere and stabilize for 24 hours.

-

Dilute the Oxymetholone stock solution to the desired final concentrations in fresh cell culture medium immediately before use.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Oxymetholone concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of Oxymetholone (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Oxymetholone or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for cell cycle analysis.

Materials:

-

6-well cell culture plates

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Oxymetholone or vehicle control.

-

Harvest cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for investigating the effect of Oxymetholone on the phosphorylation status of key proteins in the MAPK and Akt/mTOR signaling pathways.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Androgen Receptor, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with Oxymetholone for various time points (e.g., 15, 30, 60 minutes) or concentrations.

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein for phosphorylated proteins.

Signaling Pathways and Visualization

Oxymetholone, as an androgen, primarily acts through the androgen receptor (AR). Upon binding, the Oxymetholone-AR complex translocates to the nucleus and regulates the transcription of target genes. While direct evidence for Oxymetholone's modulation of the MAPK and Akt/mTOR pathways is limited, other androgens have been shown to influence these pathways, suggesting a potential mechanism for Oxymetholone's diverse cellular effects.

Caption: Proposed signaling pathway of Oxymetholone.

References

Application Notes and Protocols for Animal Models in Oxymetholone Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in studying the physiological and toxicological effects of Oxymetholone, a synthetic anabolic-androgenic steroid (AAS). The following sections detail experimental protocols, summarize key quantitative findings, and illustrate the known signaling pathways involved in Oxymetholone's mechanism of action.

Introduction to Animal Models for Oxymetholone Studies

Animal models, primarily rodents such as rats and mice, are crucial for elucidating the multifaceted effects of Oxymetholone. These models allow for controlled investigations into the therapeutic and adverse effects of this potent anabolic agent, providing valuable data for preclinical safety and efficacy assessments. Key areas of investigation using these models include hepatotoxicity, effects on muscle growth (anabolism), hematological changes, and reproductive toxicology.

Experimental Protocols

Animal Models

The most commonly utilized animal models in Oxymetholone research are rats and mice. Specific strains are often chosen based on the research question. For general toxicity and carcinogenicity studies, F344/N rats and B6C3F1 mice have been used.[1] For studies focusing on specific physiological effects, other strains like Wistar or Sprague-Dawley rats are also common.

Administration of Oxymetholone

Oxymetholone is typically administered orally via gavage due to its clinical route of administration in humans.[2][3] The steroid is often suspended in a vehicle such as corn oil or a solution of methylcellulose.

Protocol for Oral Gavage in Rats:

-

Preparation of Oxymetholone Suspension:

-

Weigh the required amount of Oxymetholone powder.

-

Suspend in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration (e.g., 10, 20, 30 mg/mL).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Animal Handling and Dosing:

-

Animals should be acclimatized to the facility for at least one week prior to the experiment.

-

Gently restrain the rat.

-

Insert a ball-tipped gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

The volume administered should be based on the animal's body weight.

-

-

Dosage and Duration:

Assessment of Hepatotoxicity

The liver is a primary target for Oxymetholone-induced toxicity.

Protocol for Assessing Hepatotoxicity:

-

Blood Collection and Serum Analysis:

-

At the end of the treatment period, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.

-

Separate the serum by centrifugation.

-

Measure the levels of liver enzymes: alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard biochemical assay kits.

-

-

Histopathological Examination:

-

Euthanize the animal and immediately excise the liver.

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the slides under a microscope for signs of liver damage, such as inflammation, necrosis, and changes in cellular architecture.

-

Evaluation of Anabolic Effects on Muscle

Protocol for Assessing Muscle Growth:

-

Measurement of Body Weight and Muscle Mass:

-

Record the body weight of the animals weekly.

-

At the end of the study, dissect specific muscles (e.g., gastrocnemius, soleus) and weigh them.

-

-

Molecular Analysis:

-

Isolate RNA from muscle tissue to analyze the expression of genes involved in muscle growth and atrophy, such as Insulin-like Growth Factor 1 (IGF-1) and myostatin, using quantitative real-time PCR (qRT-PCR).

-

Isolate protein to analyze the expression of key signaling proteins via Western blotting.

-

Hematological Analysis

Oxymetholone is known to stimulate erythropoiesis.

Protocol for Hematological Analysis:

-

Blood Collection:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

-

Complete Blood Count (CBC):

-

Analyze the blood using an automated hematology analyzer to determine the red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin (HGB) concentration, and hematocrit (HCT).

-

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Oxymetholone in animal models.

Table 1: Effects of Oxymetholone on Liver Enzymes in Male Rats (8-week administration)

| Treatment Group | Dose (mg/kg/day) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |

| Control | 0 | 55.3 ± 4.1 | 135.2 ± 10.7 |

| Oxymetholone | 10 | 78.5 ± 5.8 | 188.4 ± 12.3 |

| Oxymetholone | 20 | 95.2 ± 6.4# | 225.6 ± 15.1# |

| Oxymetholone | 30 | 110.7 ± 7.9# | 250.1 ± 18.2# |

* p < 0.05 vs. Control; # p < 0.05 vs. Anadrol 10 mg

Table 2: Effects of Oxymetholone on Hematological Parameters in Male Rats (60-day administration)

| Treatment Group | Dose (mg/kg/day) | RBC (10^6/L) (Mean ± SD) | WBC (10^3/mm³) (Mean ± SD) | HGB (g/dL) (Mean ± SD) | HCT (%) (Mean ± SD) |

| Control | 0 | 6.2 ± 0.3 | 7.14 ± 2.2 | 12.6 ± 0.6 | 37 ± 1.8 |

| Oxymetholone | 5 | 7.5 ± 0.4 | 4.8 ± 0.7 | 15.1 ± 1.1 | 43.5 ± 3 |

* p < 0.05 vs. Control

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of Oxymetholone are primarily mediated through its interaction with the androgen receptor (AR). Its anabolic effects on muscle are thought to involve the modulation of the IGF-1 and myostatin signaling pathways.

References

Application Notes and Protocols for the Detection of Oxymetholone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetholone is a potent synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is clinically used for the treatment of anemias caused by deficient red blood cell production.[1] However, it is also one of the most commonly abused AAS by athletes and bodybuilders to promote muscle growth and enhance performance. Due to its potential for abuse and adverse health effects, sensitive and reliable analytical methods are crucial for its detection in biological samples for doping control, clinical toxicology, and pharmacokinetic studies.